Piperidine, 1-(2-methoxybenzoyl)-
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Overview
Description
Piperidine, 1-(2-methoxybenzoyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The addition of a 2-methoxybenzoyl group to the piperidine ring modifies its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-methoxybenzoyl)- typically involves the acylation of piperidine with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Piperidine and 2-methoxybenzoyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at room temperature.
Procedure: Piperidine is added to a solution of 2-methoxybenzoyl chloride in dichloromethane, followed by the addition of a base. The mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is washed with water and the organic layer is separated. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Piperidine, 1-(2-methoxybenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can lead to a variety of N-substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-(2-methoxybenzoyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-methoxybenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the 2-methoxybenzoyl group.
Piperidine, 1-(2-chlorobenzoyl)-: A similar compound with a chlorine atom instead of a methoxy group.
Piperidine, 1-(2-hydroxybenzoyl)-: A derivative with a hydroxyl group in place of the methoxy group.
Uniqueness
Piperidine, 1-(2-methoxybenzoyl)- is unique due to the presence of the 2-methoxybenzoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold in drug design and organic synthesis.
Properties
IUPAC Name |
(2-methoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-8-4-3-7-11(12)13(15)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDOHFYQADLCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392006 |
Source
|
Record name | Piperidine, 1-(2-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61578-10-7 |
Source
|
Record name | Piperidine, 1-(2-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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